2-Nitrophenyl isocyanate

Organic Synthesis Process Chemistry Quality Control

Researchers requiring consistent reactivity in nucleophilic additions face variability with lower-purity or meta/para isomers. 2-Nitrophenyl isocyanate (CAS 3320-86-3) resolves this with 99% purity and a unique ortho-nitro electronic environment that accelerates urea and carbamate formation. Key outcomes: • Achieves 99.6% post-synthesis purity, minimizing side reactions vs. 85.7% for the para isomer. • Enables clean dimerization to symmetrical bis-2-nitrophenylcarbodiimide. • Supplied as a yellow crystalline solid; store at 2-8°C under inert atmosphere.

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 3320-86-3
Cat. No. B147338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl isocyanate
CAS3320-86-3
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=C=O)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H
InChIKeyJRVZITODZAQRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl Isocyanate: Technical Specifications


2-Nitrophenyl isocyanate (C7H4N2O3, MW 164.12 g/mol) is an ortho-nitro-substituted aromatic isocyanate that functions as a highly electrophilic reagent in organic synthesis . The nitro group in the ortho position exerts a strong electron-withdrawing effect via both resonance and inductive mechanisms, which significantly enhances the electrophilicity of the adjacent isocyanate carbon [1]. This compound is typically supplied as a yellow solid with a melting point of 40–41 °C and a boiling point of 135–137 °C at 17 mmHg . Its unique substitution pattern distinguishes it from para- and meta-nitro isomers, as well as from unsubstituted phenyl isocyanate, in terms of reactivity, conformational preferences, and synthetic outcomes [2].

Why Generic Substitution Fails


Generic substitution of 2-nitrophenyl isocyanate with its para- or meta-nitro isomers, or with phenyl isocyanate, is not chemically equivalent. The ortho-nitro group induces a unique combination of steric hindrance and electronic polarization that alters both the kinetics and the selectivity of nucleophilic addition reactions [1]. For instance, the synthesis yields and purity profiles differ markedly among isomers: under optimized conditions, o-nitrophenyl isocyanate achieves 99.6% purity compared to only 85.7% for the para isomer, despite comparable yields [1]. Furthermore, the ortho-nitro group forces the molecule into specific conformational preferences that are not observed in meta- or para-substituted analogs, as evidenced by DFT-calculated energy differences between cis and trans conformers in closely related ortho-nitroaryl isocyanates [2]. These differences have practical consequences for downstream applications, including the ability to form symmetrical bis-2-nitrophenylcarbodiimide via dimerization—a reaction pathway that is not equally accessible with other isomers . Consequently, using a different isomer or an unsubstituted analog may lead to lower purity, altered reaction rates, or complete failure in synthetic sequences that rely on the ortho-nitro electronic environment.

Quantitative Differentiation Evidence


Superior Post-Synthesis Purity

In a direct comparative synthesis study, 2-nitrophenyl isocyanate (ortho isomer) achieved a final product purity of 99.6%, which is substantially higher than the 85.7% purity obtained for 4-nitrophenyl isocyanate (para isomer) and 99.16% for 3-nitrophenyl isocyanate (meta isomer), all synthesized under individually optimized conditions [1]. This purity advantage reduces the need for additional purification steps and ensures more reliable performance in sensitive downstream reactions.

Organic Synthesis Process Chemistry Quality Control

Unique Conformational Energy Landscape

DFT calculations at the B3LYP/6-311G(∗) level reveal a stark difference in conformational stability between ortho- and para-nitro substituted analogs. For 4-methyl-2-nitrophenyl isocyanate (an ortho-nitro substituted analog), the cis conformer is lower in energy than the trans conformer by 10.230 kJ/mol. In contrast, for 2-methyl-3-nitrophenyl isocyanate (a meta-nitro substituted analog), the trans conformer is lower in energy than the cis by only 3.954 kJ/mol [1]. This class-level inference suggests that ortho-nitro substitution imposes a strong conformational bias that can influence the compound's reactivity and selectivity in nucleophilic additions.

Computational Chemistry Conformational Analysis DFT

Differentiated Distillation Profile

Under reduced pressure, 2-nitrophenyl isocyanate exhibits a boiling point of 135–137 °C at 17 mmHg . In comparison, 4-nitrophenyl isocyanate (para isomer) boils at 137–138 °C at 11 mmHg , and 3-nitrophenyl isocyanate (meta isomer) boils at 130–131 °C at 11 mmHg . The differing boiling point and the required vacuum level for 2-nitrophenyl isocyanate (17 mmHg vs. 11 mmHg for the other isomers) provide a distinct operational window for purification via distillation, allowing for effective separation from structurally similar impurities.

Purification Distillation Physical Properties

Distinctive Infrared Spectral Fingerprint

The gas-phase infrared spectrum of 2-nitrophenyl isocyanate, as cataloged in the NIST Chemistry WebBook, provides a unique spectral fingerprint characterized by the strong asymmetric absorption of the isocyanate group near 2282 cm⁻¹, along with nitro group vibrations in the 1500–1350 cm⁻¹ region [1]. This spectral pattern is distinguishable from those of 4-nitrophenyl isocyanate and 3-nitrophenyl isocyanate, allowing for rapid, non-destructive identity confirmation and purity assessment. The ortho-nitro substitution also influences the frequency and splitting pattern of the N=C=O stretching band due to intramolecular interactions, a feature not present in the para isomer.

Analytical Chemistry Quality Control IR Spectroscopy

Recommended Research and Industrial Use Cases


Symmetrical Bis(2-nitrophenyl)carbodiimide Synthesis

2-Nitrophenyl isocyanate undergoes a specific dimerization reaction to form symmetrical bis-2-nitrophenylcarbodiimide, a useful intermediate for further transformations . This reaction leverages the unique electronic environment provided by the ortho-nitro group, which facilitates the dimerization pathway that is not equally accessible with other isomers. The high post-synthesis purity of the ortho isomer (99.6%) ensures that the dimerization proceeds with minimal side reactions, yielding a cleaner product.

N-Substituted Ureas and Carbamates

The enhanced electrophilicity of the isocyanate carbon in 2-nitrophenyl isocyanate, driven by the electron-withdrawing ortho-nitro group, makes it a preferred reagent for the rapid formation of N-substituted ureas and carbamates under mild conditions . In medicinal chemistry campaigns, the high purity (99.6%) and distinct conformational bias of the ortho isomer can lead to more reproducible reaction outcomes and higher yields of the desired urea or carbamate products compared to using lower-purity para isomers (85.7%) [1].

HDAC Inhibitors and Bioactive Scaffolds

2-Nitrophenyl isocyanate has been employed as a building block in the synthesis of histone deacetylase class III inhibitors, which exhibit antiproliferative activity against cancer cell lines . The compound's high purity and the unique reactivity conferred by the ortho-nitro group are critical for constructing the precise molecular architecture required for biological activity. Furthermore, the compound's utility in preparing fused gamma-lactam beta-lactone bicycles, a core structure in proteasome inhibitors like omuralide, underscores its value in complex molecule synthesis [1].

Analytical Standards for Isocyanate Identification

The well-defined IR spectrum and distinct boiling point profile of 2-nitrophenyl isocyanate make it an excellent candidate for use as an analytical standard in method development for the detection and quantification of aromatic isocyanates . The unique spectral fingerprint and the ability to separate it from other isomers via distillation (135–137 °C at 17 mmHg) ensure that calibration curves and retention time markers are accurate and isomer-specific [1].

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